An In-depth Technical Guide to the Crystal Structure and Bonding of 2,4-Pentanedione Dioxime
An In-depth Technical Guide to the Crystal Structure and Bonding of 2,4-Pentanedione Dioxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and bonding of 2,4-pentanedione dioxime, a versatile organic compound with applications in coordination chemistry and as a precursor in organic synthesis. A detailed examination of its molecular geometry, intramolecular and intermolecular interactions, and spectroscopic signatures is presented. This document serves as a critical resource for researchers in medicinal chemistry, materials science, and chemical synthesis, offering field-proven insights into the experimental methodologies for its synthesis, crystallization, and characterization.
Introduction
2,4-Pentanedione dioxime, also known as acetylacetone dioxime, is an organic compound with the chemical formula C₅H₁₀N₂O₂. It presents as a white to almost white crystalline solid.[1] The molecule's significance stems from its utility as a chelating agent for various metal ions and as a building block in the synthesis of heterocyclic compounds. Its ability to form stable complexes with metals has led to its use in analytical chemistry and has prompted investigations into its biochemical and medicinal properties. A thorough understanding of its three-dimensional structure and bonding is paramount for the rational design of novel derivatives and for predicting its behavior in different chemical environments. This guide delves into the intricate details of its solid-state architecture, as determined by single-crystal X-ray diffraction, and correlates these findings with spectroscopic data to provide a holistic view of this important molecule.
Molecular and Crystal Structure
The three-dimensional arrangement of atoms in 2,4-pentanedione dioxime has been unequivocally determined by single-crystal X-ray crystallography. The crystallographic data, archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 226952, provides a wealth of information regarding its molecular conformation and intermolecular interactions.
Crystallographic Data
A summary of the key crystallographic parameters for 2,4-pentanedione dioxime is presented in the table below. This data is essential for understanding the packing of the molecules in the solid state and for any computational studies.
| Parameter | Value |
| CCDC Number | 226952 |
| Chemical Formula | C₅H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.816(2) |
| b (Å) | 10.457(2) |
| c (Å) | 7.589(2) |
| α (°) | 90 |
| β (°) | 108.89(3) |
| γ (°) | 90 |
| Volume (ų) | 661.9(3) |
| Z | 4 |
Molecular Geometry and Conformation
The molecule adopts a specific conformation in the crystalline state, characterized by the bond lengths, bond angles, and torsion angles between its constituent atoms. The oxime groups (=N-OH) can exist in different geometric isomeric forms. The crystallographic data reveals the specific stereochemistry of these groups within the crystal lattice.
Molecular Structure of 2,4-Pentanedione Dioxime
Caption: Dimeric association of 2,4-pentanedione dioxime via O-H···N hydrogen bonds.
Experimental Methodologies
The synthesis and crystallization of 2,4-pentanedione dioxime are critical steps for obtaining high-purity material suitable for structural and other analyses. The following protocols are based on established chemical principles and literature precedents.
Synthesis of 2,4-Pentanedione Dioxime
The most common and efficient method for the synthesis of 2,4-pentanedione dioxime is the condensation reaction between 2,4-pentanedione (acetylacetone) and hydroxylamine. [2]The reaction typically proceeds with a high yield.
Materials and Reagents:
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2,4-Pentanedione (Acetylacetone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (2.1 molar equivalents) in a mixture of ethanol and water.
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Addition of Base: To this solution, add sodium acetate (2.1 molar equivalents) and stir until a clear solution is obtained. The in-situ generation of free hydroxylamine is crucial for the reaction to proceed.
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Addition of 2,4-Pentanedione: Slowly add 2,4-pentanedione (1 molar equivalent) to the reaction mixture with continuous stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1-2 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. The solid is collected by vacuum filtration and washed with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or methanol.
Synthetic Workflow for 2,4-Pentanedione Dioxime
Caption: Step-by-step workflow for the synthesis and purification of 2,4-pentanedione dioxime.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a prerequisite for X-ray crystallographic analysis. Slow evaporation of a saturated solution is a commonly employed and effective method for the crystallization of 2,4-pentanedione dioxime.
Protocol for Single Crystal Growth:
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Solvent Selection: Prepare a saturated solution of the purified 2,4-pentanedione dioxime in a suitable solvent or solvent mixture at a slightly elevated temperature. Ethanol, methanol, or a mixture with water are good starting points.
-
Slow Evaporation: Filter the hot saturated solution to remove any particulate matter and transfer the clear solution to a clean vial.
-
Controlled Environment: Cover the vial with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.
-
Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
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Harvesting: Once well-formed crystals are observed, they can be carefully harvested from the mother liquor using a spatula or forceps.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information that complements the crystallographic data, confirming the molecular structure and providing insights into the bonding and electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2,4-pentanedione dioxime is expected to show distinct signals for the methyl protons, the methylene protons, and the hydroxyl protons of the oxime groups. The chemical shifts and coupling patterns provide information about the connectivity and the chemical environment of the protons.
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¹³C NMR: The carbon-13 NMR spectrum will exhibit signals corresponding to the different carbon atoms in the molecule, including the methyl carbons, the methylene carbon, and the sp² hybridized carbons of the C=N bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,4-pentanedione dioxime displays characteristic absorption bands corresponding to the various functional groups present in the molecule. [3][4]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydrogen-bonded) | 3400 - 3200 (broad) |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N stretch | 1680 - 1620 |
| N-O stretch | 960 - 930 |
The broadness of the O-H stretching band is indicative of the strong intermolecular hydrogen bonding present in the solid state, which is consistent with the crystal structure analysis.
Conclusion
This technical guide has provided a detailed and in-depth analysis of the crystal structure and bonding of 2,4-pentanedione dioxime. Through the examination of single-crystal X-ray diffraction data, the precise molecular geometry, conformation, and the crucial role of intermolecular hydrogen bonding in dictating the crystal packing have been elucidated. The provided experimental protocols for synthesis and crystallization offer a reliable foundation for researchers to produce and study this compound. The correlation of structural data with spectroscopic analysis further solidifies our understanding of this versatile molecule. The information contained herein is intended to be a valuable resource for scientists and professionals in drug development and materials science, facilitating the further exploration and application of 2,4-pentanedione dioxime and its derivatives.
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